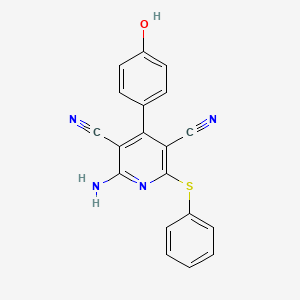
Cdk/hdac-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk/hdac-IN-2 is a potent dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound has shown significant antiproliferative activities and is known for its ability to induce apoptosis and cell cycle arrest at the G2/M phase. It has demonstrated strong antitumor efficacy, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk/hdac-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cdk/hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvents, vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Cdk/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and histone deacetylases.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antitumor activities.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
Cdk/hdac-IN-2 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to the accumulation of acetylated histones and the disruption of cell cycle progression. The compound induces apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .
Comparison with Similar Compounds
Similar Compounds
Quisinostat: A broad-spectrum histone deacetylase inhibitor.
Flavopiridol: A pan-cyclin-dependent kinase inhibitor.
Other HDAC and CDK inhibitors: Various compounds targeting histone deacetylases and cyclin-dependent kinases .
Uniqueness
Cdk/hdac-IN-2 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual inhibition results in a synergistic effect, enhancing its antiproliferative and antitumor activities compared to compounds that target only one of these enzymes .
Properties
Molecular Formula |
C25H20Cl2N6O3 |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20Cl2N6O3/c26-16-4-3-5-17(27)21(16)24(35)32-20-13-30-33-22(20)25(36)29-12-14-8-10-15(11-9-14)23(34)31-19-7-2-1-6-18(19)28/h1-11,13H,12,28H2,(H,29,36)(H,30,33)(H,31,34)(H,32,35) |
InChI Key |
ZBKTZKKFSWSOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)





![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)

